Biotin hydrazide
Overview
Description
Biotin hydrazide is a biotinylation reagent that is useful for biotinylating macromolecules at carbohydrate groups that have been oxidized to form aldehydes . It can be used to label carbohydrate groups present in a wide variety of macromolecules . It is a biotinyl derivative that can be used as a probe for the determination of protein carbonylation .
Synthesis Analysis
Biotin hydrazide reacts with aldehyde groups, producing a stable linkage between the saccharide and biotin . It has been used to biotinylate glycoproteins with their sugar moieties . The reaction facilitates the use of biotin hydrazide in the ultrasensitive detection of carbonylated (oxidized) proteins in biological samples .Molecular Structure Analysis
The molecular formula of Biotin hydrazide is C10H18N4O2S . It has a molecular weight of 258.34 g/mol . The structure of Biotin hydrazide is complex, with multiple functional groups .Chemical Reactions Analysis
Biotin hydrazide reacts exclusively with carbonyl groups at pH 5.5 . This reaction facilitates the use of biotin hydrazide in the ultrasensitive detection of carbonylated (oxidized) proteins in biological samples . The hydrazide group reacts to carbonyls resulting in a hydrazone linkage .Physical And Chemical Properties Analysis
Biotin hydrazide is insoluble in EtOH, but it is highly soluble in DMSO with gentle warming and less soluble in water with ultrasonic . It is a white powder .Scientific Research Applications
Glycoprotein Labeling
- Application Summary: Biotin hydrazide is used to label glycosylated proteins at sialic acid residues . This is particularly useful for detection or purification using streptavidin probes or resins .
- Methods of Application: The process involves mild oxidation of antibodies with sodium periodate, which produces reactive aldehydes on the carbohydrate moieties of the Fc portion that can be modified by hydrazides .
- Results or Outcomes: This approach is advantageous for labeling antibodies because biotinylation occurs only at the sites of glycosylation, which are primarily in the Fc region of the antibody, far from the antigen binding site .
Cell Surface Labeling
- Application Summary: Biotin hydrazide is used to biotinylate and isolate cell surface glycoproteins .
- Methods of Application: The cell surface glycoproteins are biotinylated using Biotin hydrazide .
- Results or Outcomes: This method allows for the isolation and study of cell surface glycoproteins .
Protein Chemical Synthesis
- Application Summary: Biotin hydrazide is used in the chemical synthesis of proteins . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
- Methods of Application: The hydrazide group can serve as a readily accessible precursor of a thioester. This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
- Results or Outcomes: This method has been used successfully in the synthesis of proteins, with an emphasis on hydrazide-based native chemical ligation (NCL) .
Biotin-Conjugated Alginate Preparation
- Application Summary: Biotin hydrazide can be used to prepare biotin-conjugated alginate .
- Methods of Application: Biotin hydrazide is used for covalent attachment to PAAc via carbodi-imide cross linking .
- Results or Outcomes: This method allows for the preparation of biotin-conjugated alginate, which can be used in various biochemical and biotechnological applications .
Labeling of Mouse Monoclonal Antibodies
- Application Summary: Biotin hydrazide is used for labeling mouse monoclonal antibodies .
- Methods of Application: The antibodies are labeled using Biotin hydrazide .
- Results or Outcomes: This method allows for the detection and study of mouse monoclonal antibodies .
Labeling of Unpaired Cytosine Residues in Nucleic Acids
- Application Summary: Biotin hydrazide is used for labeling unpaired cytosine residues in nucleic acids .
- Methods of Application: The unpaired cytosine residues in nucleic acids are labeled using Biotin hydrazide .
- Results or Outcomes: This method allows for the detection and study of unpaired cytosine residues in nucleic acids .
Biotinylation of Polyclonal Antibodies
- Application Summary: Biotin hydrazide is used for the biotinylation of polyclonal antibodies .
- Methods of Application: The antibodies are labeled using Biotin hydrazide .
- Results or Outcomes: This method allows for the detection and study of polyclonal antibodies .
Labeling of Carbohydrate-Containing Compounds
- Application Summary: Biotin hydrazide is used for labeling carbohydrate-containing compounds that have oxidizable sugars or aldehydes .
- Methods of Application: The carbohydrate-containing compounds are labeled using Biotin hydrazide .
- Results or Outcomes: This method allows for the detection and study of carbohydrate-containing compounds .
Carbonyl-Reactive Crosslinker Chemistry
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWHQPRAOJMBN-ZKWXMUAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
Record name | Biotin hydrazide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Biotin_hydrazide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985217 | |
Record name | Biotin hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin hydrazide | |
CAS RN |
66640-86-6 | |
Record name | Biotin hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66640-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotin hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biotin hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIOTIN HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD4VQ48JNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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